Methyltetrazine-PEG4-t-butyl ester
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Overview
Description
Methyltetrazine-PEG4-t-butyl ester is a compound that belongs to the class of tetrazines. It is a polyethylene glycol (PEG) derivative containing methyltetrazine and t-butyl ester moieties. This compound is known for its stability and is widely used in various scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-t-butyl ester can be synthesized through a series of organic reactions. The synthesis typically involves the reaction of methyltetrazine with PEG4 and t-butyl ester under controlled conditions. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction environments to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Reactions: It reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), acidic reagents for deprotection.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction requirements
Major Products
The major products formed from these reactions include the deprotected carboxyl group and the click reaction product with TCO .
Scientific Research Applications
Methyltetrazine-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules
Biology: Employed in bioconjugation techniques for labeling biomolecules
Medicine: Utilized in drug delivery systems and diagnostic imaging
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
Methyltetrazine-PEG4-t-butyl ester exerts its effects through bioorthogonal click reactions. The methyltetrazine moiety reacts with trans-cyclooctene (TCO) to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various applications in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG4-NHS ester
- Methyltetrazine-PEG4-iodoacetamide
- Methyltetrazine-PEG24-t-butyl ester
Uniqueness
Methyltetrazine-PEG4-t-butyl ester is unique due to its high stability and rapid reaction kinetics with TCO. The presence of the t-butyl ester moiety provides additional stability, making it one of the most stable tetrazine compounds available .
Properties
Molecular Formula |
C24H36N4O7 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H36N4O7/c1-19-25-27-23(28-26-19)20-5-7-21(8-6-20)34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-22(29)35-24(2,3)4/h5-8H,9-18H2,1-4H3 |
InChI Key |
WQJWSJVCGPJTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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